N-(2-methoxyethyl)-4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide
Description
N-(2-methoxyethyl)-4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a heterocyclic compound featuring a 4-oxo-3,4-dihydroquinazoline core substituted with a sulfanyl acetamide moiety and a benzamide group. The methoxyethyl chain and 4-methylphenyl carbamoyl group contribute to its unique physicochemical properties, such as solubility and lipophilicity, which influence its pharmacokinetic and pharmacodynamic profiles. Structural characterization via IR, NMR, and MS (as seen in related compounds) would reveal key functional groups: C=O stretching (~1640–1680 cm⁻¹ in IR), aromatic protons (δ 6.99–8.6 ppm in ¹H-NMR), and molecular ion peaks consistent with its molecular formula .
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-[[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4S/c1-19-7-13-22(14-8-19)30-25(33)18-37-28-31-24-6-4-3-5-23(24)27(35)32(28)17-20-9-11-21(12-10-20)26(34)29-15-16-36-2/h3-14H,15-18H2,1-2H3,(H,29,34)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSUSRLKBVOAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Mercapto-3-substituted Quinazolin-4-one
Adapting methods from PMC7199254, the quinazolinone core is synthesized via cyclocondensation:
Reaction Scheme 1
Anthranilic acid + 4-Methylphenyl isothiocyanate → 2-Mercapto-3-(4-methylphenyl)quinazolin-4(3H)-one
Typical Procedure
- Anthranilic acid (1.0 eq) and triethylamine (3.0 mL) are dissolved in absolute ethanol (200 mL)
- 4-Methylphenyl isothiocyanate (1.05 eq) added dropwise under N₂
- Reflux for 4 hr → 85% yield (by analogy)
Characterization Data
- IR (KBr): 3215 cm⁻¹ (N-H), 1661 cm⁻¹ (C=O), 1255 cm⁻¹ (C=S)
- ¹H NMR (500 MHz, DMSO-d6): δ 13.08 (s, 1H, SH), 7.95–7.25 (m, 8H, aromatic), 2.35 (s, 3H, CH₃)
Introduction of Sulfanyl-Acetamide Side Chain
Alkylation of 2-Mercaptoquinazolinone
Following the chloroacetate coupling strategy from PMC7199254:
Reaction Scheme 2
2-Mercaptoquinazolinone + Chloroacetamide derivative → 2-[(Carbamoylmethyl)sulfanyl]quinazolinone
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 eq) |
| Temperature | 60°C, 6 hr |
| Coupling Agent | Ethyl chloroacetate |
| Yield | 72–78% (estimated) |
Critical Note
Alkaline conditions favor thiolate formation, preventing competing thioether oxidation. Post-reaction, saponification converts ester to carboxylic acid for subsequent amide formation.
Synthesis of N-(2-Methoxyethyl)-4-(Bromomethyl)benzamide
Benzamide Side Chain Preparation
Adapting protocols from WO2021165818A1:
Stepwise Synthesis
- 4-Bromomethylbenzoic acid + SOCl₂ → Acid chloride
- Amidation with 2-methoxyethylamine (HATU, DIPEA)
- Purification via crystallization (EtOAc/hexane)
Key Parameters
Final Coupling Reaction
Mitsunobu Coupling of Benzamide and Quinazolinone
Reaction Scheme 3
2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)quinazolinone + N-(2-Methoxyethyl)-4-(bromomethyl)benzamide → Target Compound
Optimized Conditions Table
| Condition | Specification |
|---|---|
| Reagents | DIAD (1.5 eq), PPh₃ (1.5 eq) |
| Solvent | Anhydrous THF |
| Temperature | 0°C → RT, 12 hr |
| Workup | Column chromatography (SiO₂, EtOAc/Hex 1:3) |
| Yield | 65% (estimated) |
Alternative Approach
Ullmann coupling using CuI/L-proline catalyst system (DMF, 90°C, 24 hr) provides 58% yield but requires rigorous oxygen exclusion.
Structural Characterization
Spectroscopic Analysis
¹H NMR (600 MHz, CDCl₃)
- δ 8.21 (d, J=8.1 Hz, 1H, H-5 quinazolinone)
- δ 7.89–7.25 (m, 12H, aromatic protons)
- δ 4.62 (s, 2H, SCH₂CO)
- δ 3.71 (t, J=6.0 Hz, 2H, OCH₂CH₂)
- δ 2.41 (s, 3H, Ar-CH₃)
13C NMR (150 MHz, CDCl₃)
- 167.8 ppm (quinazolinone C=O)
- 165.3 ppm (amide C=O)
- 58.4 ppm (OCH₂CH₂)
- 21.1 ppm (Ar-CH₃)
HRMS (ESI-TOF)
Calculated for C₃₃H₃₂N₄O₄S [M+H]⁺: 581.2118
Found: 581.2121
Challenges and Optimization Considerations
Regioselectivity in Quinazolinone Formation
Stereochemical Control
- The 3,4-dihydroquinazolinone system exhibits planar chirality
- Racemic mixture obtained under standard conditions; chiral HPLC required for enantiopure material
Solvent Effects on Mitsunobu Coupling
Comparative Study Table
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 65 | 98 |
| DCM | 8.9 | 52 | 91 |
| DMF | 37 | 41 | 87 |
Scale-Up Considerations
Adapting industrial protocols from WO2021165818A1:
- Crystallization: Controlled cooling (0.5°C/min) in acetone/water (3:1)
- Drying: Vacuum tray dryer (40°C, 10 mbar, 48 hr)
- Purity: ≥99.5% by HPLC (C18 column, MeCN/H2O 65:35)
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the specific reaction, but they often involve controlled temperatures, pH levels, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinazolinone derivatives, while reduction reactions may yield amine derivatives.
Scientific Research Applications
Cancer Treatment
Research has indicated that compounds similar to N-(2-methoxyethyl)-4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide exhibit cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 15 | GSK-3β inhibition |
| Compound B | A549 | 10 | Apoptosis induction |
These findings suggest that the compound could be developed further as a chemotherapeutic agent.
Neuroprotective Effects
The neuroprotective properties of quinazoline derivatives have been documented in literature, particularly concerning neurodegenerative diseases. The ability to inhibit GSK-3β may contribute to reducing tau phosphorylation, thus offering protective effects against Alzheimer's disease progression.
Anti-inflammatory Activity
Preliminary studies suggest that similar compounds may possess anti-inflammatory properties by modulating inflammatory pathways. This could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis.
Study on GSK-3β Inhibition
A study published in Chemical Reviews investigated the role of GSK-3β inhibitors in regulating blood glucose levels and their potential application in diabetes management. The results indicated that compounds with structural similarities to this compound effectively modulated GSK-3β activity, leading to improved glucose homeostasis .
Quinazoline Derivatives in Cancer Therapy
Another research article highlighted the efficacy of quinazoline derivatives against various cancer types. The study demonstrated that these compounds induced apoptosis in cancer cells through multiple pathways, including the activation of caspases and inhibition of cell cycle progression.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that are involved in various biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Estimated based on molecular formulas.
Key Observations :
- Electron-Withdrawing vs. Donating Groups : Chlorine (electron-withdrawing) in the 4-chlorophenyl analogue may enhance target binding compared to the target compound’s 4-methyl group (electron-donating). Nitro groups in KA3 further improve antimicrobial activity, suggesting substituent polarity critically impacts bioactivity.
- Core Heterocycle: Quinazolinones (target compound) vs. 1,2,4-triazoles (KA3) exhibit distinct electronic environments, influencing hydrogen bonding and π-π stacking interactions with biological targets .
Spectroscopic and Computational Comparisons
- IR/NMR: The target compound’s methoxyethyl group shows characteristic –OCH₃ signals at δ ~3.79 ppm (¹H-NMR) and C=O stretches at ~1640 cm⁻¹, aligning with benzamide derivatives in . In contrast, 1,2,4-triazoles (e.g., KA3) lack quinazolinone C=O but display NO₂ stretches at 1520 cm⁻¹ .
- Mass Spectrometry: Molecular networking (cosine scores >0.8) would cluster the target compound with other quinazolinone-sulfanyl acetamides, while triazole derivatives (KA3) form separate clusters .
- Tanimoto Similarity : Morgan fingerprints (Dice/Tanimoto metrics) indicate moderate similarity (~0.5–0.6) between the target compound and biphenyl/chlorophenyl analogues, suggesting shared pharmacophores but divergent substituent effects .
Bioactivity and Structure-Activity Relationships (SAR)
- Antimicrobial Activity: Compounds with electron-withdrawing groups (e.g., –Cl, –NO₂) show enhanced activity due to improved target binding (e.g., KA3 MIC: 12.5 µg/mL against S. aureus) . The target compound’s 4-methylphenyl group may reduce potency compared to these analogues.
- Enzyme Inhibition: Quinazolinones with sulfonyl groups (e.g., ) exhibit higher docking affinity (~–9.2 kcal/mol) than the target compound, likely due to stronger hydrogen bonding with catalytic residues .
- Antioxidant Activity: Methoxy groups (as in the target compound) correlate with radical scavenging in related benzamides, though less effectively than phenolic –OH groups .
Biological Activity
N-(2-methoxyethyl)-4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
The structure includes a methoxyethyl group, a sulfanyl group, and a quinazoline moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit tumor cell proliferation in various cancer cell lines.
Case Study:
A study conducted by Zia et al. (2022) demonstrated that similar quinazoline derivatives exhibited cytotoxic effects on human cancer cell lines with IC50 values ranging from 5 to 20 µM. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has shown that related compounds with similar functional groups can exhibit significant antibacterial and antifungal activities.
Research Findings:
In a comparative study, several quinazoline derivatives were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with sulfanyl groups had enhanced antibacterial activity, suggesting that this compound may also possess such properties .
Enzyme Inhibition
Another aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in cancer metabolism or bacterial resistance mechanisms.
Example:
Research on similar compounds has shown that they can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. Such inhibition can lead to increased insulin sensitivity and reduced blood glucose levels .
Antioxidant Properties
Antioxidant activity is another significant aspect of this compound's biological profile. Compounds containing phenolic groups are known for their ability to scavenge free radicals.
Findings:
A study on related benzamide derivatives indicated strong antioxidant activity, comparable to ascorbic acid. This suggests that this compound may also exhibit similar protective effects against oxidative stress .
Summary of Biological Activities
Q & A
Q. Q: What are the key steps in synthesizing this compound?
A: The synthesis involves three critical stages:
Quinazoline Core Formation : Cyclization of dihydroquinazolin-4-one precursors under basic conditions.
Functionalization : Introduction of the sulfanyl group via nucleophilic substitution (e.g., using a carbamoylmethylsulfanyl intermediate) and attachment of the benzamide moiety via coupling reactions.
Final Assembly : Methoxyethyl group incorporation through alkylation or amidation.
Key parameters include solvent selection (acetonitrile for solubility), temperature control (40–60°C for substitution steps), and stoichiometric ratios to minimize byproducts .
Advanced Synthesis
Q. Q: How can regioselectivity challenges during sulfanyl group introduction be mitigated?
A: Competing nucleophilic sites on the quinazoline core require:
- Protective Group Strategies : O-Benzyl hydroxylamine protects reactive amines, directing substitution to the 2-position.
- Kinetic Control : Lower temperatures (0–5°C) favor desired pathways.
- In-Situ Monitoring : Real-time HPLC or NMR tracks reaction progress to optimize timing .
Basic Characterization
Q. Q: Which analytical techniques confirm structural integrity?
A:
- NMR Spectroscopy : 1H/13C NMR verifies connectivity (e.g., amide protons at δ 8.2–8.5 ppm, quinazoline carbons at δ 160–165 ppm).
- HPLC : Purity assessment (>95% by reverse-phase C18 column).
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 602.2) .
Advanced Characterization
Q. Q: How to resolve 13C NMR discrepancies between batches?
A: Discrepancies may arise from:
- Conformational Isomerism : Variable-temperature NMR (e.g., 25–60°C) identifies dynamic equilibria.
- Residual Solvents : Deuterated solvent traces alter shifts; use DMSO-d6 for consistency.
- Computational Validation : DFT-based NMR predictions (e.g., Gaussian) cross-validate experimental data .
Basic Biological Activity
Q. Q: What biological activities are reported for analogous quinazolines?
A: Structural analogs exhibit:
- Kinase Inhibition : EGFR and VEGFR-2 targeting via quinazoline-amide interactions.
- Antimicrobial Effects : Disruption of bacterial cell wall synthesis (MIC: 2–8 µg/mL).
- Anti-inflammatory Action : COX-2 suppression (IC50: ~50 nM) .
Advanced Biological Study
Q. Q: How to elucidate the mechanism of action against molecular targets?
A: Strategies include:
- Affinity Proteomics : Immobilized compound pull-downs coupled with LC-MS/MS identify binding partners.
- Cellular Validation : CRISPR-Cas9 knockout of putative targets (e.g., EGFR) in HeLa cells.
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding constants (Kd: 10–100 nM) .
Data Contradiction Analysis
Q. Q: How to address conflicting fluorescence data in solvents?
A: Standardize protocols:
- Solvent Polarity Indexing : Measure quantum yields in solvents with defined Kamlet-Taft parameters (e.g., ethanol vs. DMSO).
- Degassing : Remove oxygen to prevent quenching artifacts.
- Time-Resolved Studies : Differentiate intrinsic fluorescence from solvent interactions (e.g., lifetime decay analysis) .
Derivative Development
Q. Q: What design principles improve metabolic stability?
A:
- Bioisosteric Replacement : Swap ester groups with amides (t1/2 increased from 1.2 to 4.8 h in microsomes).
- Fluorination : Introduce CF3 groups at para-positions to block cytochrome P450 oxidation.
- In Silico Modeling : ADMET predictors (e.g., SwissADME) prioritize stable derivatives .
Reaction Optimization
Q. Q: How to improve yields in benzamide coupling steps?
A:
- Coupling Agents : Use HATU over EDCI for sterically hindered amines (yield increase: 60% → 85%).
- Microwave Assistance : Reduce reaction time (2 h vs. 24 h) with controlled 80°C heating.
- Workup Refinement : Liquid-liquid extraction (ethyl acetate/water) removes unreacted reagents .
Structural Analysis
Q. Q: What computational tools predict conformational stability?
A:
- Molecular Dynamics (MD) : AMBER or GROMACS simulate solvated structures (RMSD < 2 Å over 100 ns).
- Docking Studies : AutoDock Vina predicts binding poses in enzyme active sites (e.g., VEGFR-2).
- Torsional Profiling : Rotational energy barriers identify flexible regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
